Butanedioic acid, 2,2'-[1,3-propanediylbis(oxy-4,1-phenylene)]bis-
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Overview
Description
Butanedioic acid, 2,2’-[1,3-propanediylbis(oxy-4,1-phenylene)]bis- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and ether linkages. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2,2’-[1,3-propanediylbis(oxy-4,1-phenylene)]bis- typically involves the reaction of 1,3-propanediol with 4-hydroxybenzoic acid under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 2,2’-[1,3-propanediylbis(oxy-4,1-phenylene)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the aromatic rings to cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, quinones, and reduced derivatives .
Scientific Research Applications
Butanedioic acid, 2,2’-[1,3-propanediylbis(oxy-4,1-phenylene)]bis- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in drug development.
Medicine: Explored for its therapeutic properties and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Butanedioic acid, 2,2’-[1,3-propanediylbis(oxy-4,1-phenylene)]bis- exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity and influencing biochemical pathways. These interactions are often mediated by the aromatic rings and ether linkages, which facilitate binding to hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-(1,3-propanediyl)bis-: Similar structure but lacks the butanedioic acid moiety.
2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide: Contains similar aromatic and ether linkages but different functional groups.
4,4’-[1,2-propanediylbis(oxy)]bis(benzoic acid): Similar aromatic structure with different substituents.
Uniqueness
Butanedioic acid, 2,2’-[1,3-propanediylbis(oxy-4,1-phenylene)]bis- is unique due to its specific combination of aromatic rings, ether linkages, and butanedioic acid moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
78546-42-6 |
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Molecular Formula |
C23H24O10 |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
2-[4-[3-[4-(1,2-dicarboxyethyl)phenoxy]propoxy]phenyl]butanedioic acid |
InChI |
InChI=1S/C23H24O10/c24-20(25)12-18(22(28)29)14-2-6-16(7-3-14)32-10-1-11-33-17-8-4-15(5-9-17)19(23(30)31)13-21(26)27/h2-9,18-19H,1,10-13H2,(H,24,25)(H,26,27)(H,28,29)(H,30,31) |
InChI Key |
YPJWABQCTZDBKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)C(=O)O)OCCCOC2=CC=C(C=C2)C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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